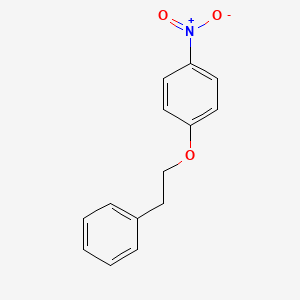

1-Nitro-4-(2-phenylethoxy)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Nitro-4-(2-phenylethoxy)benzene, also known as 4-Nitrobibenzyl, is a chemical compound with the molecular formula C14H13NO2 . It has a molecular weight of 227.2585 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C14H13NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the search results, nitro compounds in general can undergo various reactions, including nucleophilic substitution . Nitro compounds can also be prepared in several ways, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .科学的研究の応用

Electronic Device Applications : A molecule closely related to 1-Nitro-4-(2-phenylethoxy)benzene, containing a nitroamine redox center, was used in the active self-assembled monolayer of an electronic device. This device demonstrated significant electronic properties such as negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1 (Chen et al., 1999).

Chemical Synthesis and Reactions : Studies have shown that derivatives of this compound can undergo direct amination, leading to the synthesis of various aniline compounds. These reactions play a crucial role in the efficient synthesis of benzimidazoles, quinoxalines, and benzotriazoles, which are important in various chemical processes (Pastýříková et al., 2012).

Corrosion Inhibition : Novel compounds synthesized from derivatives of this compound have shown potential as corrosion inhibitors for mild steel. These inhibitors are significant in industrial applications like steel pickling and descaling (Singh & Quraishi, 2016).

Crystal Engineering and Molecular Interactions : Studies involving hexakis(4-nitrophenyl)benzene, a compound related to this compound, have revealed that N⋯O interactions of NO2 groups can be used in crystal engineering. These interactions help in positioning molecules within crystalline structures, contributing to the understanding of weak molecular interactions in crystal formation (Gagnon et al., 2007).

Electrochemical Studies : A derivative of this compound has been studied electrochemically, providing insights into the relationship between molecular structure and electrochemical behavior. These findings are significant in the understanding of the electronic properties of nitro derivatives (Richter et al., 1988).

Synthesis of Oxygen-Functionalized Aromatic Compounds : Research has been conducted on the synthesis of functionalized 4H-1,2-benzoxazine derivatives using compounds related to this compound. These heterocycles are important intermediates for creating oxygen-functionalized aromatic compounds (Nakamura et al., 2003).

Stability Constants in Chemical Reactions : The stability constants of derivatives of 2-aminophenol, which can be synthesized from compounds related to this compound, have been determined. This research is important in understanding the reactivity and stability of such compounds in various chemical environments (Vartak & Menon, 1969).

特性

IUPAC Name |

1-nitro-4-(2-phenylethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c16-15(17)13-6-8-14(9-7-13)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXFEBAOPNEXDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2529409.png)

![1,3,6-trimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2529410.png)

![2-methyl-1-(1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2529413.png)

![7-(3-chlorophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2529414.png)

![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/no-structure.png)

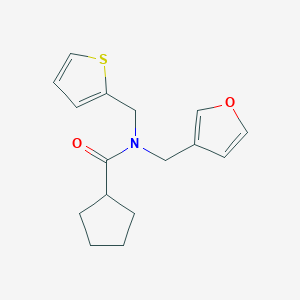

methanone](/img/structure/B2529417.png)

![(E)-2-amino-1-((3-chlorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2529418.png)

![3-[(4-chlorophenyl)methyl]-7-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2529419.png)

![methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2529423.png)